molecular formula C7H14ClF2N B2645532 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride CAS No. 1461709-26-1

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2645532
CAS No.: 1461709-26-1
M. Wt: 185.64
InChI Key: XPDQVLLLKXNZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with difluoromethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine . The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethyl-substituted cyclohexanones, cyclohexanols, and various amine derivatives .

Scientific Research Applications

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride
  • 4-(Chloromethyl)cyclohexan-1-amine hydrochloride
  • 4-(Bromomethyl)cyclohexan-1-amine hydrochloride

Uniqueness

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQVLLLKXNZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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